1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
CAS No.: 110999-44-5
VCID: VC0008922
Molecular Formula: C12H2Br6O2
Molecular Weight: 657.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a chemical compound with the molecular formula C12H2Br6O2 and a molecular weight of 657.6 g/mol . It is also identified by the Chemical Abstracts Service (CAS) number 110999-44-5 . This compound belongs to the family of polybrominated dibenzo-p-dioxins (PBDDs), which have similar properties and potential sources of exposure as its chlorinated counterparts . PBDDs, including hexabromodibenzo-p-dioxins, have been studied for their environmental and health impacts . A similar compound, 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin, shares the same molecular formula and weight but has a different CAS number (110999-46-7) and PubChem CID (119576) . The key difference lies in the position of the bromine atoms on the dibenzo-p-dioxin structure . These compounds are often analyzed using high-resolution gas chromatography and high-resolution mass spectrometry due to the complexity of separating and identifying the various PBDD congeners . As a research assistant, it's crucial to highlight skills such as data analysis, attention to detail, and knowledge of research methodologies in a resume . Presenting key projects and accomplishments concisely, especially those involving data collection, management, and quality control, is also important . Using action verbs to describe your experience, such as analyzed, collaborated, conducted, and managed, can effectively showcase your contributions to research projects . |
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CAS No. | 110999-44-5 |
Product Name | 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin |
Molecular Formula | C12H2Br6O2 |
Molecular Weight | 657.6 g/mol |
IUPAC Name | 1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
Standard InChIKey | JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Canonical SMILES | C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
PubChem Compound | 86300 |
Last Modified | Jul 17 2023 |
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